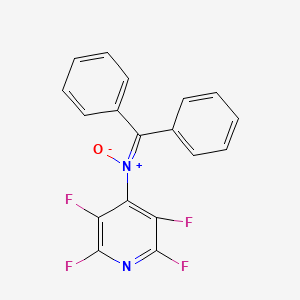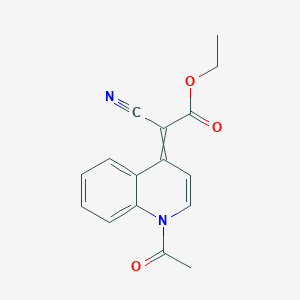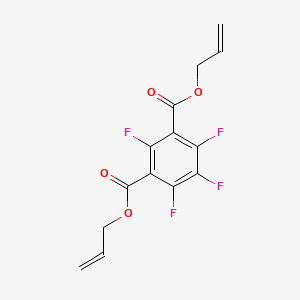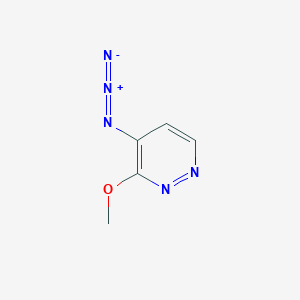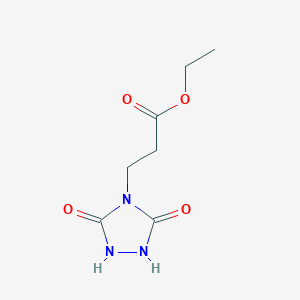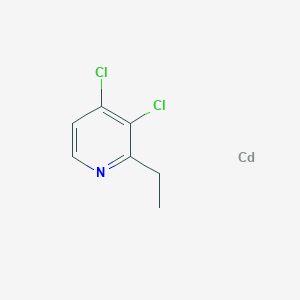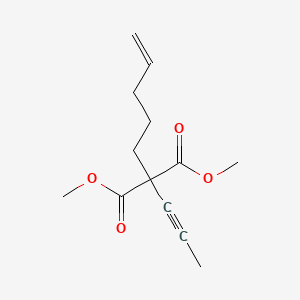![molecular formula C8H4S6 B14292639 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- CAS No. 118148-32-6](/img/structure/B14292639.png)
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- typically involves the reaction of 5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiin-2-one with various halogenating agents. For example, the electrophilic halogenation of the ethylenic bridge in the compound can be achieved using sulfuryl chloride (SO2Cl2), Selectfluor, or xenon difluoride (XeF2) to afford the corresponding monochloro, dichloro, and monofluoro derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient halogenating agents and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogenation reactions, as mentioned earlier, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, Selectfluor, and xenon difluoride for halogenation . Oxidation reactions may involve reagents like hydrogen peroxide or peracids, while reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include halogenated derivatives, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- involves its ability to donate electrons and participate in redox reactions. The compound’s unique electronic properties allow it to interact with various molecular targets and pathways, making it useful in the development of organic electronic devices and materials .
Comparison with Similar Compounds
Similar Compounds
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A well-known organic superconductor with similar electronic properties.
Tetrathiafulvalene (TTF): Another sulfur-containing heterocycle used in organic electronics.
1,2-Dithiole-3-thiones: Known for their pharmacological activities, including antitumor and antioxidant properties.
Uniqueness
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- is unique due to its specific electronic properties and ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
118148-32-6 |
|---|---|
Molecular Formula |
C8H4S6 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-[1,3]dithiolo[4,5-b][1,4]dithiine |
InChI |
InChI=1S/C8H4S6/c1-2-10-5(9-1)8-13-6-7(14-8)12-4-3-11-6/h1-4H |
InChI Key |
COMIIMNCMGOMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C2SC3=C(S2)SC=CS3)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
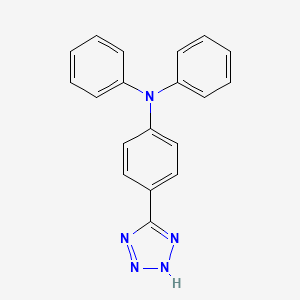
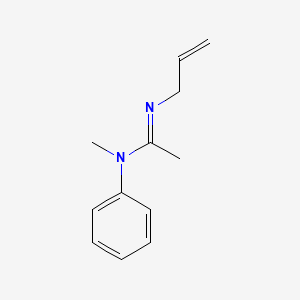
![{[5-(But-3-en-1-yl)cyclohexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B14292585.png)
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
